Pyrimidine nucleosides
Pyrimidine nucleosides are a class of organic compounds that play crucial roles in biological processes, particularly in the replication and transcription of genetic material. These molecules consist of pyrimidine rings (cytosine or thymine) attached to a five-carbon sugar (ribofuranose or deoxyribofuranose), forming ribosyl- or deoxyribosyl-pyrimidine nucleosides, respectively. They serve as key components in the formation of RNA and DNA, ensuring accurate genetic information transfer.
In pharmaceutical applications, pyrimidine nucleosides are utilized in antiviral and anticancer therapies due to their ability to interfere with viral replication and tumor cell growth. For instance, acyclovir, a well-known anti-herpesvirus drug, is structurally related to cytidine and thymidine. Additionally, fluorouracil (5-FU), an antitumor drug, mimics uracil in DNA synthesis, leading to abnormal DNA replication and cell death.
These compounds are also extensively studied for their potential in gene therapy, as they can be used to deliver therapeutic genes into cells. Their diverse applications highlight the importance of pyrimidine nucleosides in both fundamental biological research and clinical medicine.

Structure | 化学名 | CAS | MF |
---|---|---|---|
![]() |
5-Carboxymethylaminomethyluridine | 69181-26-6 | C12H17N3O8 |
![]() |
Orotidine | 314-50-1 | C10H12N2O8 |
![]() |
5-Amino Uridine Hydrochloride | 116154-74-6 | C9H13N3O6.HCl |
![]() |
N4-p-Anisoylcytidine | 28225-17-4 | C17H19N3O7 |
![]() |
5-Aminouridine | 2149-76-0 | C9H13N3O6 |
![]() |
Uridine, 5-ethenyl- | 55520-64-4 | C11H14N2O6 |
![]() |
2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro- | 131-06-6 | C9H11N2O6F |
![]() |
Cytidine-1'-13C | 201996-57-8 | C9H13N3O5 |
![]() |
2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(dimethylamino)- | 82855-64-9 | C11H17N3O5 |
![]() |
[(4S)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate | 1910099-11-4 | C24H22N2O8 |
関連文献
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
推奨される供給者
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises
Recommended products